4-(4-Nitrophenyl)-1-piperazinepropanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C13H19N3O3/c17-11-1-6-14-7-9-15(10-8-14)12-2-4-13(5-3-12)16(18)19/h2-5,17H,1,6-11H2 |
InChI Key |
XNDUOPXMERMAPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCO)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Identity Confirmation:the Chemical Structure of the Purified Material Must Be Unequivocally Confirmed. a Suite of Spectroscopic and Spectrometric Techniques is Used for This Purpose:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the proton and carbon framework and connectivity.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H of the piperazine (B1678402), C-N bonds, aromatic C=C bonds, and the prominent symmetric and asymmetric stretches of the nitro group (-NO₂).
Elemental Analysis: To confirm the mass fractions of carbon, hydrogen, and nitrogen.
Purity Assessment Mass Balance Approach :the Purity of the Reference Material is Typically Assigned Using a Mass Balance Approach, Where All Significant Impurities Are Identified and Quantified. the Purity Value is Calculated by Subtracting the Mass Fractions of All Impurities from 100%.
Chromatographic Purity: HPLC with UV or MS detection is used to quantify structurally related organic impurities.
Water Content: Karl Fischer titration is the standard method for determining the water content.
Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is used to quantify volatile organic solvents remaining from the synthesis and purification process.
Inorganic Impurities: Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ion chromatography are used to determine the content of non-combustible inorganic impurities.
Once characterized, the reference material must be stored under controlled conditions to ensure its long-term stability, which is monitored through a periodic re-testing program.
| Purpose | Primary Technique(s) | Information Obtained |
|---|---|---|
| Identity Confirmation | NMR (¹H, ¹³C), MS, IR | Confirmation of chemical structure and functional groups. |
| Organic Purity | HPLC-UV/MS, GC-FID | Quantification of structurally related impurities. |
| Water Content | Karl Fischer Titration | Quantification of water. |
| Residual Solvents | Headspace GC-MS | Quantification of volatile organic compounds. |
| Inorganic Content | ICP-MS, TGA (ash content) | Quantification of non-volatile/inorganic impurities. |
Computational and Theoretical Studies on 4 4 Nitrophenyl 1 Piperazinepropanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules. These methods solve the Schrödinger equation for a given atomic arrangement, providing detailed information about electronic structure, energy, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comscispace.com For N-arylpiperazine derivatives, DFT calculations, often employing the B3LYP functional with basis sets like 6-311G(d,p), are used to determine optimized molecular geometries and electronic properties. mdpi.com
For 4-(4-Nitrophenyl)-1-piperazinepropanol, DFT calculations would predict that the piperazine (B1678402) ring adopts a stable chair conformation, which is the most common low-energy state for this heterocyclic system. mdpi.comresearchgate.net The 4-nitrophenyl group and the 1-propanol (B7761284) group would be attached to the nitrogen atoms of this ring. The orientation of the nitrophenyl ring relative to the piperazine ring is a key structural parameter, with a notable dihedral angle between the two planes. Similarly, the conformation of the propanol (B110389) side chain is determined by the torsion angles around its single bonds. Intramolecular hydrogen bonds, potentially between the hydroxyl group of the propanol chain and a nitrogen atom of the piperazine ring, could further stabilize specific conformations.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. wikipedia.org
In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine ring and the phenyl group, while the LUMO would be concentrated on the electron-withdrawing nitrophenyl moiety. This distribution facilitates charge transfer from the piperazine portion to the nitrophenyl group upon electronic excitation. The HOMO-LUMO gap for similar nitrophenol-piperazine complexes has been reported to be in the range that is typical for organic molecules, influencing their electronic absorption properties. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Structurally Related Compounds. Data is illustrative and based on DFT calculations of similar N-arylpiperazine structures.
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -2.5 to -1.5 | Localized on the nitrophenyl group, indicating its electron-accepting nature. |
| HOMO | -6.0 to -5.0 | Primarily located on the piperazine ring and phenyl moiety, indicating electron-donating character. |
| HOMO-LUMO Gap | 3.0 to 4.5 | Suggests moderate chemical stability and reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), while blue signifies electron-deficient areas (positive potential).
For this compound, an MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the nitro group and the oxygen of the propanol's hydroxyl group, making these sites susceptible to electrophilic attack. walisongo.ac.id Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the piperazine ring (if protonated) and the aromatic protons, indicating these are likely sites for nucleophilic interaction. This visualization helps in understanding intermolecular interactions, such as hydrogen bonding.
DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.
NMR Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. scispace.comnih.gov For this compound, predictions would show distinct signals for the protons and carbons of the nitrophenyl group, the piperazine ring, and the propanol side chain. The chemical shifts are sensitive to the electronic environment of each nucleus. rsc.orgnih.gov
Table 2: Predicted NMR Chemical Shifts for the 1-(4-Nitrophenyl)piperazine (B103982) Moiety. Based on DFT calculations of analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to NO₂) ** | 8.0 - 8.2 | 125 - 127 |
| Aromatic CH (meta to NO₂) ** | 6.8 - 7.0 | 112 - 114 |
| Piperazine CH₂ (adjacent to N-aryl) | 3.4 - 3.6 | 48 - 50 |
| Piperazine CH₂ (adjacent to N-alkyl) | 2.6 - 2.8 | 52 - 54 |
IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can also be computed using DFT. scispace.com For the target molecule, characteristic vibrational modes would include the symmetric and asymmetric stretching of the nitro (NO₂) group, C-H stretching of the aromatic and aliphatic parts, C-N stretching of the piperazine ring, and the O-H stretching of the propanol group.
Table 3: Predicted Key IR Vibrational Frequencies. Based on DFT calculations of analogous compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (Propanol) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2950 |
| NO₂ Asymmetric Stretch | 1500 - 1540 |
| NO₂ Symmetric Stretch | 1330 - 1360 |
| C-N Stretch (Aryl-Piperazine) | 1200 - 1250 |
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions and thus the UV-Visible absorption spectrum. For this compound, the spectrum would likely be dominated by π→π* transitions within the nitrophenyl chromophore.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on static structures, molecular modeling and dynamics simulations explore the conformational flexibility and dynamic behavior of molecules over time.
Molecules with multiple rotatable single bonds, like this compound, can exist in numerous conformations. Exploring the conformational energy landscape is essential to identify the most stable, low-energy structures. chemrxiv.orgadelphi.edu
Computational techniques such as potential energy surface (PES) scanning and molecular dynamics (MD) simulations are employed for this purpose. mdpi.comelifesciences.org For this molecule, the key degrees of freedom include:
The chair, boat, and twist-boat conformations of the piperazine ring.
The rotation around the C(aryl)-N(piperazine) bond.
The rotations around the single bonds of the propanol side chain.
By systematically varying these torsion angles and calculating the corresponding energy, a multi-dimensional energy map is generated. The minima on this map correspond to stable conformers. MD simulations further provide insight into the dynamic transitions between these conformers at a given temperature, revealing the flexibility of the molecule and the relative populations of different conformational states. Such studies on N-arylpiperazines have shown that the piperazine ring is generally conformationally stable, while the side chains exhibit greater flexibility. mdpi.com
Molecular Dynamics Simulations in Various Environments
Molecular dynamics (MD) simulations are a powerful tool to understand the dynamic behavior of molecules over time. For this compound, MD simulations could provide crucial insights into its conformational flexibility and its interactions with different environments, such as aqueous solutions or lipid bilayers, which are essential for predicting its behavior in biological systems.
A typical MD simulation study would involve the following steps:
System Setup: A 3D model of this compound would be generated and placed in a simulation box containing a chosen solvent, such as water, to mimic physiological conditions. The system would be neutralized by adding counter-ions.
Force Field Parameterization: An appropriate force field (e.g., AMBER, CHARMM, or GROMOS) would be selected to describe the interatomic and intramolecular forces of the compound and the surrounding environment.
Equilibration: The system would undergo a series of energy minimization and equilibration steps to reach a stable state at a desired temperature and pressure.
Production Run: Long-timescale simulations would be performed to collect trajectory data of the molecule's movement.
Analysis of these trajectories would yield valuable information, as exemplified by studies on other piperazine-containing compounds. For instance, researchers have used MD simulations to investigate the orientation and positioning of similar molecules within lipid bilayers, calculating parameters like the number of hydrogen bonds with water and lipids, and the solvent-accessible surface area of key functional groups. nih.gov Such data for this compound would be instrumental in understanding its potential membrane permeability and interactions with cell surfaces.
Reactivity Prediction and Reaction Pathway Analysis
Computational methods can predict the chemical reactivity of a molecule, identifying sites susceptible to nucleophilic or electrophilic attack and characterizing the energy barriers of potential reactions.
Nucleophilic and Electrophilic Sites Prediction
The prediction of nucleophilic and electrophilic sites within this compound is fundamental to understanding its chemical behavior. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. masterorganicchemistry.comlibretexts.org
Computational techniques like Density Functional Theory (DFT) are commonly used to calculate the molecular electrostatic potential (MEP) surface. The MEP map visually represents the charge distribution on the molecule, where regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, and regions of positive potential (blue) signify electron-poor areas susceptible to nucleophilic attack. nih.gov For this compound, one would expect the oxygen atoms of the nitro group and the nitrogen atoms of the piperazine ring to be potential nucleophilic centers, while the hydrogen atoms and parts of the carbon skeleton could act as electrophilic centers.
Another approach involves analyzing the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule can pinpoint the most likely sites for reaction.
Transition State Characterization for Model Reactions
To understand the mechanism of a chemical reaction involving this compound, computational chemists would characterize the transition state (TS) of a model reaction. The TS is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.
For example, if studying the aminolysis of a substrate by the piperazine nitrogen of this compound, researchers would use quantum mechanical methods to locate the TS structure. This involves calculating the potential energy surface of the reaction and identifying the saddle point corresponding to the TS. Frequency calculations are then performed to confirm the nature of the stationary point; a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Studies on the aminolysis of related compounds like 4-nitrophenyl diphenylphosphinate (B8688654) have shown that such analyses can determine whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving an intermediate. koreascience.kr Characterizing the TS for reactions involving this compound would provide fundamental insights into its reactivity and potential metabolic pathways.
Structure-Property Relationships (SPR) via In Silico Methods
In silico methods are invaluable for establishing relationships between the chemical structure of a molecule and its physicochemical properties. These quantitative structure-property relationship (QSPR) models are crucial for predicting the behavior of new compounds without the need for extensive experimental work.
For this compound, a QSPR study would involve calculating a variety of molecular descriptors, which are numerical representations of the molecule's structure. These can include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure.
Quantum-chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and partial charges.
These descriptors would then be correlated with experimentally determined or predicted properties using statistical methods like multiple linear regression or machine learning algorithms. Properties of interest could include solubility, boiling point, and partition coefficient (logP), which are important for drug development. For instance, in silico tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of molecules, as has been done for other nitrophenyl derivatives. researchgate.netresearchgate.net
Theoretical Basis for Intermolecular Interactions
The biological and material properties of this compound are governed by its intermolecular interactions. Theoretical methods can provide a detailed understanding of the nature and strength of these interactions.
The key intermolecular forces at play would include:
Hydrogen Bonding: The propanol group's hydroxyl (-OH) can act as a hydrogen bond donor, while the piperazine nitrogens and the nitro group's oxygens can act as hydrogen bond acceptors.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar functional groups (nitro, hydroxyl, piperazine).
Van der Waals Forces: These include London dispersion forces, which are present between all molecules.
Computational methods like DFT with dispersion corrections or high-level ab initio calculations can be used to model dimers or larger clusters of this compound molecules. By analyzing the interaction energies and geometries of these clusters, one can quantify the contribution of each type of intermolecular force. Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to study donor-acceptor interactions within the molecule and between interacting molecules, providing a deeper understanding of the electronic basis for these interactions. researchgate.net
Chemical Reactivity, Derivatization, and Transformation of 4 4 Nitrophenyl 1 Piperazinepropanol
Reactions Involving the Nitro Group
The nitro group attached to the phenyl ring is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and also serves as a key site for chemical transformations.
One of the most fundamental transformations of the nitro group is its reduction to a primary amine. This conversion dramatically alters the electronic properties of the molecule, transforming the electron-withdrawing nitro group into a strongly electron-donating amino group. masterorganicchemistry.com This change, in turn, modifies the chemical and physical properties of the compound.
A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common methods include catalytic hydrogenation and the use of metal catalysts. wikipedia.org
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org It is a clean and efficient method, often proceeding under mild conditions.
Metal Reductions: Metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium are also effective for reducing aromatic nitro groups. masterorganicchemistry.com For instance, tin(II) chloride in ethanol (B145695) provides a non-aqueous system for this reduction. masterorganicchemistry.com
The resulting product, 4-(4-aminophenyl)-1-piperazinepropanol, is a versatile intermediate for further derivatization, such as diazotization and coupling reactions or acylation of the newly formed amino group.
Table 1: Selected Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Product |
|---|---|---|
| H₂, Pd/C | Methanol (B129727), Room Temperature | 4-(4-Aminophenyl)-1-piperazinepropanol |
| Fe, HCl | Ethanol/Water, Reflux | 4-(4-Aminophenyl)-1-piperazinepropanol |
The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, displacing a suitable leaving group. While the parent molecule does not have a conventional leaving group like a halide, the nitro group itself can, under certain harsh conditions or with specific nucleophiles, be displaced.
More commonly, SNAr reactions are observed in derivatives where a leaving group (e.g., a halogen) is present on the nitrophenyl ring, typically at positions ortho or para to the nitro group. The nitro group provides resonance stabilization for the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, thereby facilitating the substitution. wikipedia.orgnih.gov For example, if a fluorine atom were present at the 2-position of the nitrophenyl ring, it would be readily displaced by various nucleophiles.
Table 2: Illustrative Aromatic Nucleophilic Substitution
| Starting Material Derivative | Nucleophile | Product |
|---|---|---|
| 4-(2-Fluoro-4-nitrophenyl)-1-piperazinepropanol | Piperidine | 4-(2-(Piperidin-1-yl)-4-nitrophenyl)-1-piperazinepropanol |
Reactions at the Propanol (B110389) Hydroxyl Group
The secondary hydroxyl group on the propanol side chain is another key site for derivatization, allowing for the introduction of a wide variety of functional groups through several reaction types.
The hydroxyl group can be readily converted into esters and ethers, which can modify the molecule's polarity, solubility, and biological activity.
Esterification: Reaction with acyl chlorides, acid anhydrides, or carboxylic acids (under acidic catalysis like the Fischer-Speier method) yields the corresponding esters. msu.edu For example, reacting 4-(4-Nitrophenyl)-1-piperazinepropanol with acetyl chloride in the presence of a base like triethylamine (B128534) would produce the acetate (B1210297) ester. The use of p-nitrophenyl esters is also a known method for acylation. nih.govresearchgate.net
Etherification: The Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, can be used to form ethers.
As a secondary alcohol, the propanol hydroxyl group can be oxidized to a ketone. masterorganicchemistry.comyoutube.com The choice of oxidizing agent is crucial to avoid over-oxidation or side reactions with other functional groups in the molecule, such as the piperazine (B1678402) nitrogen or the aromatic ring.
Milder oxidizing agents are generally preferred. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Dess-Martin periodinane are effective for this transformation under controlled conditions. wikipedia.orglibretexts.org Stronger oxidants like potassium permanganate (B83412) or chromic acid could potentially lead to cleavage of the side chain or unwanted reactions elsewhere in the molecule. masterorganicchemistry.com The product of this reaction would be 1-(4-(4-nitrophenyl)piperazin-1-yl)propan-2-one.
Table 3: Oxidation of the Secondary Alcohol
| Oxidizing Agent | Solvent | Product |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 1-(4-(4-nitrophenyl)piperazin-1-yl)propan-2-one |
The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group to facilitate nucleophilic substitution. libretexts.org This is typically achieved by protonating the alcohol under strongly acidic conditions to form an oxonium ion, which can then be displaced by a nucleophile. libretexts.org Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. libretexts.org
Once activated, the carbon bearing the leaving group is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of halogens, azides, cyanides, and other functional groups. For example, conversion to a tosylate followed by reaction with sodium azide (B81097) would yield 4-(4-Nitrophenyl)-1-(2-azidopropyl)piperazine.
Table 4: Nucleophilic Displacement via Tosylate Intermediate
| Step 1 Reagent | Step 2 Nucleophile | Final Product |
|---|---|---|
| p-Toluenesulfonyl chloride, Pyridine | Sodium Bromide (NaBr) | 1-(2-Bromopropyl)-4-(4-nitrophenyl)piperazine |
Reactivity of the Piperazine Nitrogen Atoms
The differential electronic environment of the two piperazine nitrogens is the primary determinant of the molecule's reactivity in N-alkylation, N-acylation, and salt formation reactions.
For this compound, the N-1 nitrogen is already alkylated with the propanol group, making it a tertiary amine. Consequently, it cannot undergo further N-acylation or standard N-alkylation reactions that require a replaceable hydrogen atom. The N-4 nitrogen, being directly attached to the electron-deficient nitrophenyl ring, has significantly reduced nucleophilicity and is generally unreactive towards alkylating or acylating agents under standard conditions.
However, the synthesis of the parent compound itself involves the N-alkylation of its precursor, 1-(4-nitrophenyl)piperazine (B103982). In this precursor, the secondary amine of the piperazine ring is readily alkylated. For instance, a common synthetic route to compounds structurally similar to this compound involves the reaction of 1-(4-nitrophenyl)piperazine with oxirane intermediates. researchgate.net This reaction highlights the nucleophilic character of the secondary amine in the precursor, which attacks the electrophilic carbon of the oxirane ring, leading to the formation of a hydroxyalkyl derivative. researchgate.net Similarly, the precursor can undergo N-acylation reactions. nih.gov
The N-1 nitrogen of this compound, being a tertiary amine, is the more basic of the two nitrogens and is readily protonated by acids to form stable salts. This behavior is well-documented for the parent cation, 4-(4-nitrophenyl)piperazin-1-ium, which has been crystallized with a variety of organic and inorganic anions. nih.govnih.govnih.gov
Studies on the precursor, 1-(4-nitrophenyl)piperazine, show that it forms salts with various aromatic carboxylic acids, including benzoates and succinates. nih.govnih.govnih.gov The resulting piperazinium salts exhibit extensive hydrogen-bonding networks in their crystal structures, often involving the piperazinium N-H group, the counter-anion, and sometimes water molecules of crystallization. nih.govnih.gov It is expected that this compound would form salts in a similar manner, with the protonation occurring at the N-1 position. The hydroxyl group of the propanol side chain could also participate in the hydrogen-bonding network of the resulting crystal lattice.
The table below summarizes various salts synthesized from the closely related 4-(4-nitrophenyl)piperazinium cation, illustrating the propensity of this scaffold to form stable crystalline salts.
| Cation | Anion | Resulting Salt Formula | Reference |
| 4-(4-nitrophenyl)piperazin-1-ium | 4-Bromobenzoate | C10H14N3O2+·C7H4BrO2−·2H2O | nih.gov |
| 4-(4-nitrophenyl)piperazin-1-ium | 4-Iodobenzoate | C10H14N3O2+·C7H4IO2−·2H2O | nih.gov |
| 4-(4-nitrophenyl)piperazin-1-ium | 4-Hydroxybenzoate | C10H14N3O2+·C7H5O3−·H2O | nih.gov |
| 4-(4-nitrophenyl)piperazin-1-ium | Hydrogen Succinate | C10H14N3O2+·C4H5O4− | nih.gov |
| 4-(4-nitrophenyl)piperazin-1-ium | 4-Aminobenzoate | C10H14N3O2+·C7H6NO2−·H2O | nih.gov |
| 4-(4-nitrophenyl)piperazin-1-ium | Benzoate | C10H14N3O2·C7H5O2·H2O | nih.gov |
Regarding complexation, the presence of multiple heteroatoms (two piperazine nitrogens, a hydroxyl oxygen, and two nitro group oxygens) suggests that this compound could act as a ligand for metal ions. The N-1 nitrogen and the hydroxyl oxygen could potentially form a chelate ring with a metal center. While specific studies on this molecule are limited, related structures containing nitrophenyl and heteroaromatic moieties have been used to synthesize transition metal complexes. nih.govresearchgate.net
Utilization as a Synthetic Building Block (Synthon)
The defined stereoelectronic properties and multiple functional groups of this compound make it a valuable synthon for constructing more complex molecules, including polymers, macrocycles, and diverse compound libraries.
The terminal hydroxyl group of the propanol side chain is a key functional handle for incorporating this molecule into polymeric structures. This can be achieved through several polymerization techniques:
Condensation Polymerization: The hydroxyl group can react with carboxylic acids, acyl chlorides, or isocyanates to form polyesters, polycarbonates, or polyurethanes, respectively. In this scenario, this compound would act as a monomer or a chain-terminating agent, depending on the stoichiometry and the other monomers used.
Chain-growth Polymerization: The hydroxyl group can be chemically modified to introduce a polymerizable group. For instance, it could be esterified with acryloyl chloride to form an acrylate (B77674) monomer, which could then be incorporated into polyacrylate chains via free-radical polymerization.
Click Chemistry: A highly efficient method for polymer modification involves converting the hydroxyl group into an azide or an alkyne. nih.gov This functionalized synthon can then be "clicked" onto a polymer backbone containing the complementary functional group (an alkyne or azide, respectively) using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov
The synthesis of macrocycles often requires building blocks with at least two reactive sites that can participate in a ring-closing reaction. While this compound itself has only one highly reactive hydroxyl group, it can be modified to serve as a precursor for macrocyclization. For example, the nitro group on the phenyl ring could be reduced to an amine. This resulting amino-functionalized derivative would possess two distinct reactive sites—the hydroxyl group and the newly formed aniline-type amine—allowing it to participate in reactions to form macrocyclic amides, esters, or ethers.
Piperazine-containing structures are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds. nih.govdiva-portal.org The this compound structure is an excellent starting point for the synthesis of combinatorial libraries, which are collections of structurally related compounds used in drug discovery. Combinatorial syntheses often rely on a common core or scaffold that is systematically decorated with a variety of building blocks. nih.gov
In this context, the hydroxyl group of this compound provides a convenient attachment point for diversification. A library of ester derivatives, for example, could be readily synthesized by reacting the parent alcohol with a diverse set of carboxylic acids, acyl chlorides, or anhydrides in a parallel fashion. This approach would generate a large number of unique compounds based on the common 4-(4-nitrophenyl)piperazine core, allowing for the systematic exploration of structure-activity relationships.
The table below illustrates a hypothetical scheme for generating a small combinatorial library from this scaffold.
| Scaffold | Reagent (R-COOH) | Resulting Ester Derivative |
| This compound | Acetic Acid | 3-[4-(4-Nitrophenyl)piperazin-1-yl]propyl acetate |
| This compound | Benzoic Acid | 3-[4-(4-Nitrophenyl)piperazin-1-yl]propyl benzoate |
| This compound | Isonicotinic Acid | 3-[4-(4-Nitrophenyl)piperazin-1-yl]propyl isonicotinate |
| This compound | Cyclohexanecarboxylic Acid | 3-[4-(4-Nitrophenyl)piperazin-1-yl]propyl cyclohexanecarboxylate |
Advanced Analytical Method Development for 4 4 Nitrophenyl 1 Piperazinepropanol
Chromatographic Separation Techniques
Chromatography remains the cornerstone of analytical chemistry for separating complex mixtures. For 4-(4-Nitrophenyl)-1-piperazinepropanol, various chromatographic techniques can be optimized for different analytical objectives, from routine purity checks to the challenging separation of stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A validated reversed-phase HPLC (RP-HPLC) method is ideal for determining the purity and quantifying the compound in bulk samples or formulations. nih.gov
A typical method would employ a C18 column, which provides excellent separation for moderately polar compounds. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) to control pH and ensure peak shape and retention time reproducibility. nih.govsielc.com UV detection is suitable due to the presence of the nitrophenyl chromophore, which absorbs strongly in the UV region. nih.gov For quantitative analysis, a calibration curve is generated using standards of known concentration, allowing for the precise determination of the analyte in unknown samples. nih.gov Method validation would assess parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable and fit for purpose. nih.gov
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., LiChrosorb 100 RP-18, 250 x 4.0 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Internal Standard | Phenacetin nih.gov |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is best suited for volatile and thermally stable compounds. semanticscholar.org Direct analysis of this compound by GC can be challenging due to its relatively high molecular weight and polarity, which can lead to poor peak shape and thermal degradation in the injector port. researchgate.net However, GC can be effectively used for this compound following a derivatization step.
Derivatization, such as silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be employed to convert the polar hydroxyl and amine groups into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers and amines. nih.gov This process significantly improves the chromatographic behavior of the analyte. The analysis would be performed on a capillary column, such as a 5% phenyl-methylpolysiloxane, with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity. nih.govoup.com
Table 2: Proposed GC Method Parameters for Derivatized Analyte
| Parameter | Condition |
|---|---|
| Derivatizing Agent | BSTFA with 1% TMCS |
| Column | DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.5 mL/min |
| Injector Temperature | 270 °C |
| Oven Program | Initial 150 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| Detector | FID or NPD at 300 °C |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation
The structure of this compound contains a chiral center at the propanol (B110389) group, meaning it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, their separation is critical. selvita.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages over traditional HPLC such as faster analysis times, reduced solvent consumption, and higher efficiency. selvita.comrsc.org
For the enantiomeric separation of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. nih.govchromatographyonline.com The mobile phase in SFC typically consists of supercritical carbon dioxide modified with a small amount of an organic solvent (e.g., methanol or ethanol), which acts as a modifier to adjust solvent strength and improve peak shape. fagg.be This technique can be scaled from analytical to preparative levels to isolate individual enantiomers. nih.gov
Table 3: Representative SFC Method for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Supercritical CO2 / Methanol (85:15 v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
Hyphenated Techniques for Trace Analysis and Complex Mixture Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both quantification and structural identification. wisdomlib.org
GC-MS and LC-MS Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and specific detection of MS. semanticscholar.org For this compound, GC-MS analysis of its derivatized form can provide definitive identification based on the characteristic fragmentation pattern of the molecule in the mass spectrum. researchgate.netauburn.edu This is invaluable for impurity identification and metabolite studies.
Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful and ubiquitous tool in modern analytical chemistry. rsc.org It directly couples HPLC with MS, allowing for the analysis of a wide range of compounds without the need for derivatization. mdpi.com For this compound, an LC-MS/MS method using a triple quadrupole mass spectrometer would provide exceptional sensitivity and selectivity. nih.gov By operating in Multiple Reaction Monitoring (MRM) mode, this technique can quantify the compound at very low levels (ng/mL or lower) in complex matrices, making it ideal for pharmacokinetic studies. gcms.czresearchgate.net
Table 4: Example LC-MS/MS Parameters for Trace Quantification
| Parameter | Condition |
|---|---|
| LC System | UPLC with a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor Ion (e.g., [M+H]+) → Product Ion (specific fragment) |
LC-NMR and LC-IR Coupling
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a sophisticated technique that provides detailed structural information of analytes as they elute from the HPLC column. wisdomlib.orgwisdomlib.org By directly coupling the two, it is possible to acquire NMR spectra of individual components in a mixture without the need for tedious offline isolation. nih.gov For this compound, LC-NMR could be used to unambiguously identify process-related impurities or degradation products by analyzing their ¹H and ¹³C NMR spectra. wisdomlib.orgglobalresearchonline.net
Liquid Chromatography-Infrared (LC-IR) spectroscopy is another powerful hyphenated technique. While less common than LC-MS or LC-NMR, it provides complementary structural information by identifying the functional groups present in a molecule. The IR spectrum can confirm the presence of key structural features like the nitro group (–NO₂), hydroxyl group (–OH), and aromatic rings in the target compound and its related substances.
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer high sensitivity, selectivity, and cost-effectiveness for the analysis of electroactive compounds like this compound. The molecule possesses two electroactive sites: the nitro group (-NO₂) on the phenyl ring, which is readily reducible, and the piperazine (B1678402) ring, which can be oxidized at higher potentials.
Voltammetric Techniques: Voltammetric methods, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), are powerful for investigating and quantifying electroactive species. For this compound, the reduction of the nitro group to a hydroxylamine (B1172632) or amine group provides a distinct cathodic peak. This process is often pH-dependent, indicating the involvement of protons in the reaction. researchgate.net The piperazine moiety can be electrochemically oxidized, a process that has been leveraged in the analysis of various piperazine-containing drugs. nih.govnih.gov
The development of a voltammetric method would involve:
Working Electrode Selection: Glassy carbon electrodes (GCE) are commonly used, but their sensitivity can be dramatically improved through modification. researchgate.net
Electrode Modification: Modifying the electrode surface with nanomaterials such as graphene, carbon nanotubes, or metallic nanoparticles (e.g., gold, nickel oxide) can enhance the electrocatalytic activity, increase the surface area, and facilitate faster electron transfer. nih.govnih.govrsc.org For instance, nickel oxide nanoparticles have been shown to catalyze the oxidation of the piperazine moiety, shifting the peak potential to a more accessible range. nih.govresearchgate.net Reduced graphene oxide/gold nanoparticle composites have demonstrated high sensitivity for 4-nitrophenol (B140041) detection. rsc.org
Optimization of Conditions: Key parameters including supporting electrolyte, pH, scan rate, and pulse parameters (for DPV/SWV) must be optimized to achieve maximum signal intensity and resolution.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): Coupling HPLC with an electrochemical detector provides a highly selective and sensitive method for analyzing the compound in complex mixtures. acs.org The HPLC system separates the target analyte from other components, and the ECD provides quantification based on its oxidation or reduction. This approach has been successfully used for determining piperazine-based antihistamines in plasma samples, with limits of detection (LOD) in the nanomolar range. nih.govacs.org A similar strategy could be adopted for this compound, likely setting the working potential to target either the oxidation of the piperazine ring or the reduction of the nitro group, depending on the matrix and potential interferences.
| Analyte | Method | Electrode | Linear Range | Limit of Detection (LOD) |
|---|---|---|---|---|
| Piperazine Derivatives | HPLC-ECD | Nickel Oxide Nanoparticle-Modified Carbon Fiber | Up to 5 µmol/L | 3.8–120 nM nih.govacs.org |
| 4-Nitrophenol (4-NP) | DPV | AuNP/RGO/GCE | 0.05–100 µM | 0.01 µM rsc.org |
| 4-Nitrophenol (4-NP) | DPV | PEDOT:PSS/Pt NPs/PPy-CB/ZnO/GCE | 1.5–40.5 µM | 1.25 µM mdpi.com |
| 4-Nitroaniline (related nitroaromatic) | DPV | Chitosan-Modified Carbon Paste Electrode | 0.1 µM–0.1 mM | 93.4 nM nih.gov |
Spectrophotometric Quantification Methods
Spectrophotometric methods are widely used for quantification due to their simplicity, speed, and accessibility. The 4-nitrophenyl group in this compound is a strong chromophore, making it highly suitable for UV-Visible (UV-Vis) spectrophotometry.
Direct UV-Vis Spectrophotometry: The quantification of p-nitrophenol (PNP) is well-established, and its principles can be directly applied to this compound. The UV-Vis spectrum of the nitrophenyl moiety is highly dependent on the pH of the solution. scienceopen.com
Under acidic or neutral conditions, the protonated form exhibits a characteristic absorption maximum (λmax) around 317-320 nm. researchgate.netnih.gov
Under basic conditions, deprotonation of the phenolic hydroxyl group (in the case of 4-nitrophenol) leads to the formation of the nitrophenolate ion, which results in a bathochromic shift (shift to a longer wavelength) with a strong absorption peak at approximately 400 nm. scienceopen.comresearchgate.net
Method development would involve preparing a standard curve by measuring the absorbance of solutions of known concentrations at the determined λmax. The linear range is typically established where absorbance is directly proportional to concentration, following Beer's law. ijpsonline.com For complex samples, sample preparation steps may be required to eliminate interfering substances that absorb in the same spectral region. nih.gov
Colorimetric Methods: While the nitrophenyl group provides a native chromophore, colorimetric methods can also be developed based on the reactivity of the piperazine ring. Piperazine and its derivatives can react with specific reagents to form colored charge-transfer complexes. researchgate.net For example, reagents like p-benzoquinone can react with the secondary amine in the piperazine ring to produce a colored product with a distinct λmax (e.g., 516 nm), which can be measured for quantification. ijpsonline.com This approach could offer an alternative quantification strategy, particularly if the UV region is subject to significant interference.
| Analyte/Method | Reagent/Condition | λmax | Linear Range | Molar Absorptivity (ε) |
|---|---|---|---|---|
| p-Nitrophenol | Acidic (pH < 7) | ~317 nm scienceopen.com | 0.00–20.0 mg/L nih.gov | N/A |
| p-Nitrophenol | Alkaline (pH > 8) | ~400 nm scienceopen.com | N/A | N/A |
| Piperazine | p-Benzoquinone (pH 5.4) | 516 nm ijpsonline.com | 4-20 µg/mL ijpsonline.com | 0.96 x 10⁴ L/mol·cm ijpsonline.com |
| Piperazine | Chloranilic Acid | ~345 nm researchgate.net | 1–10 µg/mL researchgate.net | N/A |
Development of Reference Materials and Standards
The availability of a high-purity, well-characterized reference material is a prerequisite for the development and validation of any quantitative analytical method. A certified reference material (CRM) ensures the accuracy, comparability, and traceability of analytical results. The development of a reference standard for this compound involves a multi-step process.
Exploration of 4 4 Nitrophenyl 1 Piperazinepropanol in Advanced Chemical Applications Non Clinical
Role in Materials Science and Polymer Chemistry
A comprehensive search of academic and research databases yielded no information on the application of 4-(4-Nitrophenyl)-1-piperazinepropanol in the fields of materials science and polymer chemistry.
Precursor for Functional Materials (e.g., optical, electronic)
No research has been published detailing the synthesis of functional materials, such as those with specific optical or electronic properties, using this compound as a precursor. Consequently, there is no data on the potential performance or characteristics of such materials.
Application as a Ligand in Coordination Chemistry and Catalysis
The role of this compound as a ligand in coordination chemistry and its applications in catalysis are not documented in the scientific literature.
Metal Complexation Studies
There are no published studies on the metal complexation of this compound. Information regarding its coordination modes, the stability of its metal complexes, and their structural characterization is not available.
Role in Homogeneous or Heterogeneous Catalysis
No research findings indicate that this compound or its metal complexes have been investigated for their catalytic activity in either homogeneous or heterogeneous systems.
Use as a Chemical Probe in In Vitro Receptor Binding or Enzyme Inhibition Studies (Chemical Biology Focus)
In the realm of chemical biology, there is a lack of research on the use of this compound as a chemical probe. While structurally related compounds, specifically N-3-(4-nitrophenyl)propyl derivatives of N-alkylamines, have been investigated for their affinity to sigma receptors, no such studies have been conducted on this compound itself. nih.gov Therefore, no data is available on its binding affinities, inhibitory constants (Ki), or half-maximal inhibitory concentrations (IC50) for any specific biological targets.
Structure-Activity Relationship (SAR) Exploration as a Scaffold
The 4-arylpiperazine framework, exemplified by this compound, is considered a "privileged scaffold" in medicinal and chemical research. researchgate.netmdpi.com This designation stems from its ability to interact with multiple biological targets through strategic modifications at its N-1 and N-4 positions. Structure-Activity Relationship (SAR) studies on this scaffold aim to understand how specific structural changes influence a molecule's activity, providing a rational basis for designing new compounds with desired properties.
Key modification points for SAR exploration on this scaffold include:
The N-1 Position: The 1-(3-hydroxypropyl) group can be altered to modulate physicochemical properties. For instance, changing the length of the alkyl chain, introducing other functional groups, or replacing it entirely can significantly impact the compound's solubility, lipophilicity (cLogP), and hydrogen bonding capacity. Such changes are crucial for optimizing how the molecule interacts with its environment or biological target. frontiersin.org
The N-4 Phenyl Ring: The 4-nitrophenyl moiety is a primary site for modification to fine-tune electronic properties and steric bulk. The nitro group at the para-position is a strong electron-withdrawing group. Replacing it with other substituents—such as halogens (e.g., -Cl, -F), alkyl groups (e.g., -CH3), or alkoxy groups (e.g., -OCH3)—can systematically alter the electron density of the aromatic ring. These modifications influence the molecule's binding affinity and selectivity for specific targets. mdpi.com For example, increasing lipophilicity through the addition of certain substituents has been shown to enhance activity in some series of piperazine-based compounds. mdpi.com
The Piperazine (B1678402) Ring: While less common, modifications to the piperazine ring itself, such as introducing conformational constraints, can also be explored to improve target engagement.
The systematic exploration of these modifications allows researchers to build comprehensive SAR models, guiding the development of molecules with tailored functions.
| Modification Site | Example Modification | Rationale / Predicted Impact | Reference Principle |
|---|---|---|---|
| N-1 Propanol (B110389) Group | Esterification of the hydroxyl group | Increases lipophilicity; may act as a prodrug that is hydrolyzed in situ. | frontiersin.org |
| N-4 Phenyl Ring (para-position) | Replacement of -NO₂ with -Cl | Alters electronic properties (less electron-withdrawing); modifies steric profile. | mdpi.com |
| N-4 Phenyl Ring (para-position) | Replacement of -NO₂ with -OCH₃ | Switches substituent from electron-withdrawing to electron-donating. | mdpi.com |
| N-1 Side Chain | Varying alkyl chain length (e.g., ethanol (B145695), butanol) | Modulates spatial distance to interacting residues and alters lipophilicity. | researchgate.net |
Design of Chemical Tools for Biological Pathway Interrogation
Beyond serving as a scaffold for new compounds, this compound and its derivatives can be engineered into chemical tools to probe and understand complex biological systems. Such tools are not intended for therapeutic use but rather for research applications to interrogate biological pathways, validate targets, and map molecular interactions.
Probes for Target Identification: By modifying the scaffold with reactive groups or photo-affinity labels, derivatives can be designed to bind covalently to their biological targets. This allows for the isolation and identification of previously unknown binding partners, helping to elucidate a compound's mechanism of action.
Spectroscopic Handles: The 4-nitrophenyl group possesses distinct spectroscopic properties that can be exploited. Its UV-visible absorbance allows for colorimetric tracking in certain assays. For instance, the cleavage of a nitrophenyl group often results in the release of 4-nitrophenol (B140041), a yellow compound that can be quantified spectrophotometrically, providing a convenient method for monitoring enzymatic reactions or chemical degradation. semanticscholar.org
Mapping Binding Pockets: A series of systematically modified analogs of the parent scaffold can be synthesized and tested for their binding affinity to a specific receptor or enzyme. The resulting SAR data, often combined with computational docking studies, can be used to construct a detailed model of the target's binding pocket, revealing key interactions necessary for molecular recognition. nih.gov For example, derivatives of the related 2-[4-(pyrimidin-2-yl)piperazin-1-yl] scaffold have been used to explore the active site of monoamine oxidase A (MAO-A), demonstrating how such compounds can serve as tools to study enzyme function. researchgate.net
Environmental Fate and Degradation Studies (Mechanistic Chemical Degradation)
Understanding the environmental fate of synthetic compounds is critical. For this compound, this involves studying its persistence and transformation through chemical and biological processes.
Photochemical Degradation Pathways
Photochemical degradation, or photolysis, is a key process that breaks down chemical compounds in sunlit surface waters. This can occur through two primary mechanisms:
Direct Photolysis: This process requires the molecule to absorb light directly from the solar spectrum (wavelengths >290 nm). The 4-nitrophenyl moiety in the compound's structure has an absorbance maximum that extends into the solar radiation range, making it susceptible to direct degradation by sunlight. csbsju.edu
Indirect Photolysis: This more common pathway involves reactions with highly reactive transient species generated by sunlight in natural waters, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). csbsju.edumdpi.com
Potential degradation pathways for this compound, based on studies of similar structures, include:
Piperazine Ring Oxidation: The piperazine ring is susceptible to attack by hydroxyl radicals, which can lead to dehydrogenation, oxidation, and eventual ring opening. mdpi.com
Hydroxylation of the Aromatic Ring: Hydroxyl radicals can add to the nitrophenyl ring, forming hydroxylated intermediates.
Side-Chain Degradation: The propanol side chain can be oxidized or cleaved.
Nitro Group Transformation: The nitro group can be reduced or replaced, altering the compound's properties and further degradation pathway.
| Reactive Species | Compound Class / Moiety | Bimolecular Rate Constant (k) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Hydroxyl Radical (•OH) | Cimetidine (contains imidazole (B134444) ring) | 6.5 x 10⁹ | csbsju.edu |
| Hydroxyl Radical (•OH) | Sulfadiazine | 1.98 x 10⁹ | researchgate.net |
| Singlet Oxygen (¹O₂) | Ranitidine (contains furan (B31954) ring) | 1.6 x 10⁷ (at pH 6) | csbsju.edu |
Chemical Hydrolysis Kinetics
Chemical hydrolysis is the cleavage of a chemical bond by reaction with water. The this compound structure contains several C-N bonds, but the aryl-nitrogen bond connecting the phenyl group to the piperazine is generally stable under neutral environmental conditions. The rate of hydrolysis is highly dependent on pH.
| Condition | Predicted Rate Constant (k) | Governing Mechanism | Reference Principle |
|---|---|---|---|
| Acidic (pH < 2) | Slow; potential for slight acceleration | Specific acid-catalyzed hydrolysis | chemrxiv.org |
| Neutral (pH 7) | Very Slow / Negligible | Uncatalyzed hydrolysis | chemrxiv.org |
| Basic (pH > 12) | Slow; potential for slight acceleration | Base-promoted hydrolysis | chemrxiv.org |
Biodegradation Mechanisms in Environmental Contexts
Biodegradation by microorganisms is a primary pathway for the removal of organic chemicals from the environment. The degradation of this compound would likely proceed via the breakdown of its constituent parts.
A plausible biodegradation pathway involves two main stages:
Initial Cleavage: The first step is likely the enzymatic cleavage of the molecule. This could occur at the aryl-piperazine C-N bond, releasing p-nitrophenol (PNP) and the N-(3-hydroxypropyl)piperazine moiety.
Metabolism of Intermediates:
p-Nitrophenol (PNP) Pathway: PNP is a well-studied pollutant, and its biodegradation pathway is established. Microorganisms can convert PNP to hydroquinone (B1673460). The hydroquinone aromatic ring is then cleaved by dioxygenase enzymes, and the resulting products are funneled into central metabolic cycles like the Krebs cycle, ultimately leading to mineralization (conversion to CO₂, H₂O, and biomass). nih.gov
Piperazine Pathway: The piperazine ring itself is also biodegradable, though it can be more resistant to microbial attack. Degradation typically involves N-dealkylation followed by enzymatic ring cleavage. mdpi.com
| Step | Description | Key Intermediate(s) | Reference Pathway |
|---|---|---|---|
| 1 | Initial enzymatic cleavage of the aryl C-N bond. | p-Nitrophenol (PNP) | diva-portal.org |
| 2 | Conversion of PNP to a dihydroxybenzene compound. | Hydroquinone | nih.gov |
| 3 | Enzymatic cleavage of the aromatic ring of the dihydroxybenzene. | β-Ketoadipate | nih.gov |
| 4 | Entry into central metabolism. | Krebs Cycle Intermediates | nih.gov |
Future Directions and Emerging Research Avenues for 4 4 Nitrophenyl 1 Piperazinepropanol Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of the core 4-(4-nitrophenyl)piperazine structure typically involves the N-arylation of a piperazine (B1678402) derivative with an activated nitroaromatic compound like 1-chloro-4-nitrobenzene. google.com Such nucleophilic aromatic substitution reactions are often well-suited for continuous-flow chemistry.
Flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), and improved scalability. mdpi.comresearchgate.net For the synthesis of 4-(4-Nitrophenyl)-1-piperazinepropanol, a flow process could involve pumping streams of the piperazine precursor and the nitroaryl halide through a heated microreactor or packed-bed reactor. This approach can minimize the formation of impurities and allow for the safe handling of potentially hazardous reagents at elevated temperatures. researchgate.net
Automated synthesis platforms can be coupled with flow reactors to rapidly generate a library of derivatives based on the this compound scaffold. By systematically varying reactants and conditions, these automated systems can accelerate the discovery of new compounds with optimized properties for various applications.
Table 1: Potential Advantages of Flow Synthesis for this compound
| Feature | Benefit in Flow Synthesis | Rationale |
| Safety | Enhanced containment of reactions and smaller reaction volumes. | Reduces risks associated with exothermic reactions or hazardous reagents. researchgate.net |
| Control | Precise manipulation of temperature, pressure, and stoichiometry. | Leads to higher yields, better selectivity, and reduced byproduct formation. mdpi.com |
| Scalability | Straightforward scaling by extending operational time or using parallel reactors. | Avoids the complex challenges of scaling up batch reactors. |
| Integration | Can be coupled with in-line purification and analysis. | Enables a seamless, multi-step synthesis and real-time process monitoring. mdpi.com |
Exploration of Novel Supramolecular Assemblies
The 4-(4-nitrophenyl)piperazine core has been shown to form interesting supramolecular structures through non-covalent interactions. nih.gov When protonated, the piperazinium cation can act as a hydrogen-bond donor, interacting with various counter-ions to form organized assemblies. For instance, salts of 4-(4-nitrophenyl)piperazin-1-ium with aromatic carboxylic acids have been shown to form one-dimensional chains and two- or three-dimensional networks through hydrogen bonds (N-H···O) and other weak interactions. nih.gov
The presence of the hydroxyl group in the propanol (B110389) side chain of this compound introduces an additional, potent hydrogen-bond donor/acceptor site. This functional group could be exploited to create more complex and robust supramolecular architectures. Future research could explore the co-crystallization of this compound with various molecules (e.g., dicarboxylic acids, phenols) to generate novel materials such as gels, liquid crystals, or porous organic frameworks with tailored properties.
Advanced Mechanistic Studies on its Reactivity
Understanding the reactivity of this compound is key to optimizing its synthesis and derivatization. The molecule possesses several reactive sites: the two nitrogen atoms of the piperazine ring, the aromatic ring, and the terminal hydroxyl group. The nitrogen atom adjacent to the nitrophenyl group is less nucleophilic due to the electron-withdrawing effect of the nitro group.
Advanced mechanistic studies could employ computational modeling (e.g., Density Functional Theory) and kinetic analysis to investigate key reactions. For example, a detailed study of the N-arylation reaction could elucidate the precise mechanism and transition states, guiding the development of more efficient catalytic systems. nih.gov Another area of interest is the reactivity of the nitro group itself, which can be reduced to an amine. This transformation is valuable as it converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, fundamentally altering the molecule's electronic properties and providing a handle for further functionalization. google.com
Development of Advanced Analytical Techniques for its Detection
The strong chromophore of the 4-nitrophenyl group makes this compound amenable to UV-Vis spectrophotometry. However, for sensitive and selective detection in complex environments, more advanced analytical techniques are required.
Future research could focus on developing electrochemical sensors for its detection. The nitro group is electrochemically active and can be readily reduced at an electrode surface. This property could be harnessed to design sensitive voltammetric or amperometric sensors. Furthermore, techniques like Surface-Enhanced Raman Spectroscopy (SERS) could provide a unique vibrational fingerprint for highly sensitive and specific detection. A recent review highlighted various advanced methods for detecting the related compound 4-nitrophenol (B140041), including fluorescence and electrochemical techniques, which could be adapted for this compound. nih.gov
Table 2: Comparison of Potential Advanced Analytical Techniques
| Technique | Principle | Potential Application for Detection |
| Electrochemical Sensing | Measures the current from the reduction of the nitro group at a modified electrode. | Quantitative detection in environmental or biological samples. |
| Fluorescence Spectroscopy | Detection based on quenching or enhancement of a fluorophore's emission. | Could be used in assays where the compound interacts with a fluorescent probe. nih.gov |
| Capillary Electrophoresis-MS | Separates the analyte based on its charge and size, followed by mass detection. | High-resolution separation and identification in complex mixtures. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering for molecules adsorbed on nanostructured metal surfaces. | Ultrasensitive detection and structural characterization. |
Potential in Advanced Chemical Biology Research as a Scaffold
The nitrophenylpiperazine core is a versatile scaffold in medicinal chemistry and chemical biology. Derivatives have been investigated as tyrosinase inhibitors and antitrypanosomal agents. nih.govnih.gov This established biological relevance suggests that this compound could serve as a valuable starting point for developing new chemical probes or therapeutic leads.
The terminal hydroxyl group of the propanol side chain is a particularly attractive feature. It can be used as a handle to attach various chemical moieties, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or photo-crosslinkers for target identification studies. By creating derivatives, researchers can explore its potential to interact with specific biological targets. For example, building on previous work, new derivatives could be synthesized and screened for activity against enzymes like tyrosinase or parasites such as Trypanosoma cruzi. nih.govnih.gov The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, which is structurally related, has been identified as crucial for antitrypanosomal activity, highlighting the importance of the nitrophenyl moiety in biological interactions. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Nitrophenyl)-1-piperazinepropanol, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 4-nitrophenylpiperazine with propanol derivatives under reflux in polar aprotic solvents (e.g., DMF or N,N-dimethylacetamide) at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, eluent: methanol/dichloromethane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitoring reaction progress with TLC and confirming structure via H/C NMR is critical .
- Key Considerations : Use anhydrous conditions to avoid hydrolysis of intermediates. Impurities from incomplete substitution (e.g., residual starting materials) can be minimized by optimizing stoichiometry and reaction time .
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- Structural Confirmation : H NMR (DMSO-d6, δ 2.5–3.5 ppm for piperazine protons; δ 7.5–8.5 ppm for nitrophenyl aromatic protons) and C NMR .
- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) and XRPD to confirm crystallinity .
- Thermal Stability : TGA/DSC to determine decomposition temperature (>200°C typical for piperazine derivatives) .
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye irritation (similar to piperazine derivatives in ).
- Ventilation : Use fume hoods due to potential toxic fumes during synthesis (e.g., NO from nitro groups) .
- Storage : In airtight containers under inert gas (N), away from oxidizers, at 2–8°C .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and enzyme sources (e.g., human carbonic anhydrase II for inhibition assays) to minimize variability .
- Structural Verification : Confirm substituent positions via single-crystal X-ray diffraction, as minor structural changes (e.g., nitro vs. methoxy groups) drastically alter activity .
- Dose-Response Studies : Perform IC determinations in triplicate to validate potency discrepancies (e.g., antimicrobial vs. cytotoxic effects) .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Approaches :
- Salt Formation : Synthesize hydrochloride or maleate salts to improve aqueous solubility (e.g., 1:1 molar ratio with HCl in ethanol) .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) at the propanol moiety to enhance membrane permeability .
- Nanocarriers : Encapsulate in liposomes (phosphatidylcholine/cholesterol) for targeted delivery .
Q. How does this compound interact with DNA, and what implications does this have for therapeutic design?
- Findings :
- Binding Mechanism : Intercalation or groove-binding, confirmed via UV-Vis titration (hypochromicity at 260 nm) and ethidium bromide displacement assays .
- Therapeutic Relevance : DNA interaction correlates with anticancer activity (e.g., apoptosis induction in leukemia cells), but may also cause genotoxicity. Mitigate off-target effects by modifying the nitrophenyl group (e.g., replacing with sulfonamide) .
Q. What computational methods predict the compound’s reactivity and metabolite pathways?
- Tools :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., nitro group reduction potential) .
- ADMET Prediction : Use SwissADME to estimate logP (∼2.5), suggesting moderate blood-brain barrier penetration .
- Metabolite Identification : Simulate CYP450-mediated oxidation (e.g., piperazine ring hydroxylation) using Schrödinger’s BioLuminate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
